5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
CAS No.:
Cat. No.: VC20137194
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66 g/mol
* For research use only. Not for human or veterinary use.
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride -](/images/structure/VC20137194.png)
Specification
Molecular Formula | C7H13ClN4O |
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Molecular Weight | 204.66 g/mol |
IUPAC Name | 3-[(3S)-piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
Standard InChI | InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H/t5-;/m0./s1 |
Standard InChI Key | HPLZKIJWAKYNDH-JEDNCBNOSA-N |
Isomeric SMILES | C1C[C@@H](CNC1)C2=NNC(=O)N2.Cl |
Canonical SMILES | C1CC(CNC1)C2=NNC(=O)N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a (3S)-piperidin-3-yl group attached to the 5-position of a 2,3-dihydro-1H-1,2,4-triazol-3-one ring, with a hydrochloride counterion. The stereochemistry at the piperidine’s 3-position is critical, as enantiomeric forms often exhibit divergent biological activities . Key structural attributes include:
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Piperidine moiety: A six-membered saturated ring with a nitrogen atom, contributing to basicity and potential receptor interactions.
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1,2,4-Triazol-3-one core: A five-membered ring containing three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .
Physicochemical Data
Available data from chemical registries ([Table 1]) highlight gaps in properties like melting point and solubility, underscoring the need for further experimental characterization .
Table 1: Physicochemical Properties of 5-[(3S)-Piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride
Property | Value |
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Molecular Formula | |
Molecular Weight | 204.66 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Synthetic Pathways and Analytical Characterization
Spectroscopic Characterization
Key analytical data from related compounds suggest methodologies applicable to the target molecule:
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NMR: NH protons in thiosemicarbazides appear between 9.76–11.73 ppm, while triazolethiones show deshielded NH signals near 11.87–14.19 ppm .
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NMR: Carbonyl carbons in triazolones resonate near 161 ppm, with thiocarbonyl carbons at 168–181 ppm .
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Raman Spectroscopy: Peaks at 1763 cm (C=O stretch) and 1638 cm (C=N stretch) are characteristic of triazolone derivatives .
Stability and Polymorphic Considerations
Crystalline Form Stability
Although no polymorphic data exists for this compound, analogous triazolidinediones highlight the importance of crystalline form optimization. For example, Form A of a related triazolidinedione exhibits superior thermodynamic stability (melting point 215–217°C) and resistance to phase transitions compared to metastable forms .
Formulation Challenges
The hydrochloride salt form improves aqueous solubility but may necessitate co-solvents or cyclodextrin complexation for parenteral delivery. Hygroscopicity and photostability data remain unreported, indicating areas for further study .
Comparative Analysis with Structural Analogs
5-(Piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride
This analog lacks the (3S) stereochemical designation, potentially leading to reduced target affinity. Molecular dynamics simulations could clarify enantiomer-specific interactions .
Indolyl-Triazolethiones
Hybrids incorporating indole moieties show enhanced antimicrobial potency but poorer solubility profiles, underscoring the trade-off between lipophilicity and bioavailability .
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